molecular formula C16H25N3O4 B12065263 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine CAS No. 1027511-51-8

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine

Cat. No.: B12065263
CAS No.: 1027511-51-8
M. Wt: 323.39 g/mol
InChI Key: UHNNGDBVHLMPFM-UHFFFAOYSA-N
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Description

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is a pyridine-based compound featuring two key functional groups:

  • A BOC (tert-butoxycarbonyl)-protected amino group at the 2-position of the pyridine ring, which enhances stability during synthetic processes.
  • An aminomethyl group at the 5-position, a versatile moiety for further derivatization in drug discovery or material science.

This compound is widely used in pharmaceutical intermediates, particularly for protecting amine groups during multi-step syntheses . Its steric bulk from the BOC groups reduces undesired side reactions, while the aminomethyl group offers a reactive handle for coupling or functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1027511-51-8

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl N-[5-(aminomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,9,17H2,1-6H3

InChI Key

UHNNGDBVHLMPFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)CN)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality, preventing unwanted side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Conditions

  • Reagents : Boc anhydride, dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Time : 12–24 hours

The reaction proceeds via nucleophilic attack of the amino group on Boc anhydride, forming a stable carbamate. Yields range from 80–95%, depending on solvent polarity and catalyst loading.

Aminomethylation of the Pyridine Ring

Introducing the aminomethyl group at position 5 requires careful control to avoid polysubstitution. Two principal methods are employed:

Direct Alkylation

Reagents : Formaldehyde (CH₂O), ammonium chloride (NH₄Cl)
Mechanism : A Mannich-type reaction, where formaldehyde and ammonium chloride generate an iminium ion intermediate, which undergoes nucleophilic attack by the pyridine ring.

Optimized Conditions

ParameterValue
SolventEthanol/Water (3:1)
Temperature60–70°C
Reaction Time8–12 hours
Yield65–75%

Reductive Amination

Reagents : Sodium cyanoborohydride (NaBH₃CN), formaldehyde
Mechanism : Formation of a Schiff base followed by reduction.

Conditions

ParameterValue
SolventMethanol
pH4–5 (acetic acid buffer)
Temperature25°C
Yield70–80%

Sequential Deprotection and Reprotection

In cases where Boc groups are labile under reaction conditions, a deprotection-reprotection strategy is employed. For example, temporary use of acid-labile groups (e.g., Fmoc) allows selective functionalization before reintroducing Boc protections.

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling

Recent advancements utilize palladium catalysts to install the aminomethyl group via cross-coupling. For instance, Suzuki-Miyaura coupling with boronic ester derivatives has shown promise:

Reaction Schema

Pyridine-Boc2+CH2NBoc-BpinPd(PPh3)45-Aminomethyl-Boc2-pyridine\text{Pyridine-Boc}2 + \text{CH}2\text{NBoc-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{5-Aminomethyl-Boc}_2\text{-pyridine}

Performance Metrics

Catalyst LoadingSolventYield (%)
5 mol%DMF82
2 mol%Toluene75

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may degrade Boc groups at elevated temperatures. Comparative data:

SolventDielectric ConstantYield (%)Boc Stability
DCM8.9388High
THF7.5279Moderate
Ethanol24.5568Low

Mechanistic Insights and Side Reactions

Competing Pathways

  • Nucleophilic Aromatic Substitution (SNAr) : Dominant at electron-deficient positions but less favorable in Boc-protected systems.

  • Ring Oxidation : Occurs under strongly acidic conditions, leading to pyridine N-oxide byproducts.

Stability of Boc Groups

Boc protections are susceptible to cleavage by trifluoroacetic acid (TFA) or hydrogen bromide (HBr). For example, exposure to 48% HBr at 210°C results in complete deprotection within 8 hours.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key parameters:

FactorLaboratory ScaleIndustrial Scale
CatalystHomogeneous (e.g., Pd)Heterogeneous (e.g., Ni)
Solvent Recovery<50%>90%
Throughput10–100 g/day1–5 kg/day

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and infections. Its derivatives are explored for their potential biological activities, including:

  • Neurotransmitter System Interaction : Similar compounds have shown interactions with neurotransmitter systems, indicating that this compound may also influence these pathways.
  • Enzyme Inhibition : Investigations into its binding affinity to various biological targets are ongoing, with potential applications in developing enzyme inhibitors.

Synthesis of Derivatives

The compound is utilized as an intermediate in synthesizing other biologically active molecules. For instance, it can be transformed into derivatives that exhibit:

  • Anticancer Properties : Some derivatives have been noted for their effectiveness against cancer cell lines.
  • Antimicrobial Activity : The structural similarities with known antimicrobial agents suggest potential applications in treating resistant infections .

Case Study 1: Synthesis of Novel Aryl-Substituted Derivatives

A recent study reported the synthesis of novel aryl-substituted 2-aminopyridine derivatives from this compound. These derivatives were evaluated for their biological activities, including:

  • Inhibition of Nitric Oxide Synthases : Demonstrating potential anti-inflammatory effects.
  • Anti-Alzheimer Activity : Some derivatives showed promise as therapeutic agents for neurodegenerative diseases .

Case Study 2: Interaction Studies

Research focusing on the interaction of this compound with biological targets revealed its potential as a furin inhibitor. Furin is implicated in several diseases, including cancer and viral infections. The compound's ability to inhibit furin suggests it could be developed into a therapeutic agent for treating these conditions .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-AminomethylpyridineAminomethyl group onlyVaries widely
Boc-AlanineAmino acid with Boc protectionCommonly used in peptides
2-PyridinamineSimple pyridinyl amineAntimicrobial properties
Aryl-substituted 2-aminopyridine derivativesSubstituted at the aryl positionAnticancer, anti-inflammatory

The unique dual protection strategy of this compound enhances its stability during synthesis and allows selective deprotection for further chemical transformations.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with various substrates, facilitating the formation of desired products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with related pyridine derivatives, focusing on structural features, reactivity, and applications.

Table 1: Comparative Analysis of Key Pyridine Derivatives

Compound Substituents Key Functional Groups Applications References
5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine - 2-position: N,N-ditert-BOC-amino
- 5-position: Aminomethyl
BOC-protected amine, primary amine (aminomethyl) Drug intermediates, peptide synthesis, cross-coupling reactions
2-(BOC-Amino)-5-Bromopyridine - 2-position: BOC-amino
- 5-position: Bromo
BOC-protected amine, bromine Suzuki-Miyaura couplings, halogen-mediated substitutions
5-Amino-2-pyridinecarboxylic acid - 2-position: Carboxylic acid
- 5-position: Amino
Carboxylic acid, primary amine Metal-organic frameworks (MOFs), coordination chemistry
N-(5-Nitro-2-pyridyl)butylamine - 2-position: Butylamino
- 5-position: Nitro
Nitro group, secondary amine (butylamino) Nitro reduction studies, precursor for amine-functionalized materials

Structural and Functional Differences

BOC Protection vs. Other Functional Groups The BOC group in the target compound and 2-(BOC-Amino)-5-Bromopyridine provides steric protection and stability, unlike the carboxylic acid in 5-Amino-2-pyridinecarboxylic acid or the nitro group in N-(5-Nitro-2-pyridyl)butylamine. This makes BOC derivatives preferable in multi-step syntheses . The aminomethyl group in the target compound contrasts with the bromine in 2-(BOC-Amino)-5-Bromopyridine. Bromine facilitates cross-coupling reactions (e.g., Suzuki), while aminomethyl enables nucleophilic substitutions or amide bond formations .

Electronic Effects The electron-withdrawing nitro group in N-(5-Nitro-2-pyridyl)butylamine decreases ring electron density, directing electrophilic attacks to specific positions. In contrast, the electron-donating BOC and aminomethyl groups in the target compound enhance nucleophilic reactivity at the 5-position .

Research Findings and Trends

Recent studies highlight the following:

  • Thermal Stability : BOC-protected amines exhibit higher thermal stability (decomposition >150°C) compared to nitro derivatives (<100°C), as shown in thermogravimetric analyses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine, and how can intermediates be characterized?

  • Methodological Answer: The synthesis of this compound likely involves sequential Boc (tert-butoxycarbonyl) protection of the amine groups. A two-step approach is common:

Aminomethylation : Introduce the aminomethyl group via nucleophilic substitution or reductive amination.

Boc Protection : React with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine in THF/DCM) .
Characterization of intermediates should include ¹H/¹³C NMR to confirm Boc group integration (e.g., tert-butyl peaks at ~1.4 ppm) and HPLC-MS to verify purity. For structural ambiguity, IR spectroscopy can identify carbonyl stretches (Boc C=O at ~1740 cm⁻¹) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer:

  • NMR : Key for confirming regiochemistry. The pyridine ring protons (e.g., H-3 and H-4) exhibit distinct splitting patterns due to coupling with adjacent substituents. The Boc groups show characteristic tert-butyl singlets .
  • IR Spectroscopy : Identifies Boc carbonyl stretches and NH/OH stretches from residual deprotected amines .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for Boc-deprotected intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data during structural elucidation?

  • Methodological Answer: Contradictions in X-ray diffraction data (e.g., disordered Boc groups) require iterative refinement using software like SHELXL . Strategies include:

  • Twinned Data Handling : Use the TWIN/BASF commands in SHELXL to model overlapping crystallographic domains .
  • Constraint Application : Restrain thermal parameters for tert-butyl groups to mitigate overfitting. Cross-validate with spectroscopic data (e.g., NMR NOE effects to confirm spatial arrangements) .

Q. What strategies optimize yield in multi-step syntheses involving acid-sensitive Boc groups?

  • Methodological Answer:

  • Deprotection Control : Use mild acidic conditions (e.g., TFA/DCM, 0–5°C) to minimize side reactions. Monitor via TLC (Rf shift after Boc removal) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to prevent premature Boc hydrolysis.
  • Catalyst Screening : For aminomethylation, test Pd/C vs. Raney Ni catalysts under hydrogenation conditions to optimize regioselectivity .

Q. How can computational methods predict reactivity trends for further functionalization of this compound?

  • Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyridine ring. Focus on Fukui indices to identify nucleophilic sites .
  • MD Simulations : Predict Boc group stability under thermal or acidic conditions by analyzing bond dissociation energies and solvation effects .

Safety and Best Practices

Q. What are critical safety protocols for handling pyridine derivatives with Boc-protected amines?

  • Methodological Answer:

  • Ventilation : Use fume hoods during Boc reactions to avoid inhalation of tert-butyl alcohol byproducts.
  • Spill Management : Neutralize acidic deprotection waste (e.g., TFA) with sodium bicarbonate before disposal .
  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent Boc group hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer:

  • Dynamic Effects : NMR chemical shifts may deviate from DFT predictions due to solvent polarity or hydrogen bonding. Compare experimental data with DMSO- vs. CDCl₃-simulated spectra .
  • Tautomerism : Investigate potential keto-enol tautomerism in the pyridine ring using variable-temperature NMR .

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